2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
Description
Contextualization within Amine-Ether Chemical Space
The molecular architecture of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol firmly places it within the amine-ether chemical space. Amine-ethers are a class of organic compounds characterized by the presence of both an amine functional group (-NRR') and an ether linkage (R-O-R'). scribd.com This combination of functional groups imparts a unique set of physicochemical properties, including the potential for hydrogen bonding, basicity from the amine, and flexibility from the ether chain.
Amine-ethers are versatile compounds with a broad range of applications. In the pharmaceutical industry, they serve as crucial raw materials and intermediates for the synthesis of drugs with diverse pharmacological activities. chinaskydream.com The ability to modify both the amine and ether components allows for fine-tuning of properties such as solubility, lipophilicity, and target binding affinity. chinaskydream.comresearchgate.net For instance, monofunctional polyetheramines can react with carboxylic acids to form amide compounds with demonstrated antibacterial and antiviral activities. chinaskydream.com Beyond pharmaceuticals, amine-ethers are utilized in the synthesis of functional materials, where their structural stability and reactive groups are leveraged to create materials with specific conductive, magnetic, and optical properties. chinaskydream.com
The synthesis of amine-ethers can be achieved through various methods, including the cyanobutylation of alcohols followed by hydrogenation, or the reaction of alcohols with aminating agents like ammonia (B1221849). google.comgoogle.com The specific synthetic route can be chosen to control the final structure and purity of the desired amine-ether compound.
Significance of the 4-Bromobenzyl Moiety in Structure-Activity Relationship Studies
The 4-bromobenzyl group is a key structural feature of this compound, and its presence holds considerable significance in the context of structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.
The introduction of a bromine atom into a molecular structure, a strategy known as "bromination," can have several advantageous effects on a drug candidate's properties. ump.edu.plump.edu.pl Bromine, as a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to its biological target. ump.edu.plump.edu.pl This can lead to increased therapeutic activity and a more favorable metabolism and duration of action. ump.edu.plump.edu.pl
The benzylamine (B48309) substructure itself is a common scaffold in medicinal chemistry. nih.gov Benzylamine derivatives have been shown to possess a range of biological activities, including antimicrobial and antifungal properties. nih.govnih.gov In some cases, benzylamino derivatives have demonstrated even greater activity than their corresponding amide counterparts. nih.gov The substitution pattern on the phenyl ring of the benzylamine is a critical determinant of its biological effect. For example, in a series of platinum(IV) complexes with benzylamine derivatives, those containing 4-fluoro and 4-chloro substitutions exhibited impressive anticancer activities. rsc.orgresearchgate.net This highlights the importance of the position and nature of the halogen substituent on the benzyl (B1604629) ring for biological activity.
The 4-bromo substitution, in particular, has been explored in the design of various therapeutic agents. For instance, a series of 2-(4-bromobenzyl) tethered thienopyrimidines were designed as potent anticancer agents. nih.govrsc.org The inclusion of the 4-bromobenzyl moiety was a deliberate design choice aimed at enhancing the compound's interaction with its biological targets, in this case, topoisomerases I and II. nih.gov
Overview of Related Chemical Scaffolds and their Research Relevance
The chemical scaffold of this compound is related to several other classes of compounds that have been the subject of intensive research. Understanding these related scaffolds provides a broader context for the potential applications and research directions for this specific molecule.
One closely related class is the benzylamines . As mentioned previously, benzylamine derivatives are investigated for a wide array of biological activities. drugbank.com Their structural versatility allows for the exploration of various substitution patterns on both the phenyl ring and the amine nitrogen, leading to compounds with tailored properties. nih.govnih.gov
Another relevant scaffold is that of amino alcohols , which contain both an amine and a hydroxyl group. The compound (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is an example of a brominated amino alcohol that has been studied. nih.gov These functional groups can participate in hydrogen bonding and other interactions, making them valuable components in drug design.
Furthermore, compounds containing the 2-(2-aminoethoxy)ethanol (B1664899) backbone are also of interest. This structural motif can be found in various research contexts, and its synthesis is well-documented. google.comsigmaaldrich.com The presence of two ether linkages and a primary amine provides multiple points for chemical modification.
The broader family of ether amines encompasses a vast number of compounds with diverse industrial and pharmaceutical applications. google.com They are used as intermediates in the synthesis of more complex molecules and as functional molecules in their own right. alkylamines.com
Finally, the study of fentanyl analogues provides an interesting parallel in terms of systematic structural modification. wikipedia.org Although functionally and structurally distinct from this compound, the extensive research into how modifications to the core fentanyl structure affect its activity underscores the importance of systematically exploring chemical space around a given scaffold.
The research into these related scaffolds, particularly in areas like cancer and infectious diseases, suggests that this compound could be a valuable starting point for the development of new therapeutic agents or functional materials. Its combination of a brominated benzylamine and an amino-ether chain presents a unique set of properties that warrant further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMTSNBHGAYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCOCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 4 Bromobenzyl Amino Ethoxy Ethanol
Direct Synthesis Strategies for the Compound
The most direct and widely utilized method for the synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol involves the reductive amination of 2-(2-aminoethoxy)ethanol (B1664899) with 4-bromobenzaldehyde (B125591). This approach offers an efficient route to the target molecule by forming the crucial carbon-nitrogen bond in a controlled manner.
Reductive Amination Approaches Utilizing 2-(2-Aminoethoxy)ethanol and 4-Bromobenzaldehyde Precursors
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. gctlc.orgwikipedia.org In the context of synthesizing this compound, this reaction proceeds by the initial formation of an imine intermediate from the condensation of 2-(2-aminoethoxy)ethanol and 4-bromobenzaldehyde. This imine is then subsequently reduced in situ to the desired secondary amine. The reaction is typically carried out in a one-pot fashion, which enhances its efficiency and practicality. gctlc.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity and mild reaction conditions. gctlc.orgwikipedia.org The general reaction scheme involves mixing the aldehyde and the amine, often in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid to facilitate imine formation. The reducing agent is then added to the reaction mixture to effect the reduction of the imine.
A general procedure for such a reductive amination can be described as follows: 4-bromobenzaldehyde and 2-(2-aminoethoxy)ethanol are dissolved in a solvent such as methanol. A reducing agent, for instance, sodium borohydride, is then added portion-wise to the stirred solution at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard work-up procedures, which may include extraction and column chromatography. While specific yields for this exact reaction are not widely published, similar reductive aminations of aromatic aldehydes with primary amines generally proceed with good to excellent yields.
Multi-step Synthetic Routes from Simpler Feedstocks
While direct reductive amination is the most straightforward approach, multi-step synthetic sequences can also be envisioned, starting from more fundamental building blocks. These routes would still likely converge on a key bond-forming step, such as the aforementioned reductive amination or an alternative N-alkylation reaction. For instance, one could synthesize 4-bromobenzyl bromide from 4-bromotoluene (B49008) and subsequently react it with 2-(2-aminoethoxy)ethanol. However, this approach can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Therefore, reductive amination is generally the preferred method for achieving monosubstitution and higher yields of the desired secondary amine. wikipedia.org
Synthesis of Key Precursors and Intermediates
The accessibility and purity of the starting materials are paramount for the successful synthesis of the target compound. The following sections detail the preparation of the key precursor, 2-(2-aminoethoxy)ethanol.
Preparation of 2-(2-Aminoethoxy)ethanol
2-(2-Aminoethoxy)ethanol is a commercially available compound but can also be synthesized in the laboratory through various methods.
One established multi-step synthesis of 2-(2-aminoethoxy)ethanol starts from diethylene glycol. The first step involves the selective tosylation of one of the hydroxyl groups of diethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction yields 2-(2-hydroxyethoxy)ethyl tosylate.
The resulting tosylate is then converted to an azide (B81097) by reaction with sodium azide (NaN3). This is a nucleophilic substitution reaction where the azide ion displaces the tosylate group. The azide intermediate, 2-(2-azidoethoxy)ethanol, is then reduced to the desired primary amine, 2-(2-aminoethoxy)ethanol.
A detailed, multi-step laboratory synthesis of a related compound, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, provides a clear procedural framework that can be adapted. In this synthesis, the corresponding hydroxyl compound is first reacted with TsCl and NaOH, followed by treatment with an ammonia (B1221849) solution to yield the final amine. johnshopkins.edu
An alternative and more direct industrial method for the preparation of 2-(2-aminoethoxy)ethanol involves the amination of diethylene glycol. This process typically utilizes a catalyst and involves reacting diethylene glycol with ammonia under pressure and at an elevated temperature. The reaction is a form of catalytic reductive amination where a water molecule is eliminated. Various catalysts have been developed to improve the selectivity and yield of this process.
Dibenzylation and Alkylation Routes
The synthesis of this compound can be conceptualized through the dialkylation of a primary amine or the monoalkylation of a precursor. A common strategy involves the reductive amination of 4-bromobenzaldehyde with 2-(2-aminoethoxy)ethanol. However, to achieve dibenzylation, a secondary amine starting material is required.
A plausible route to a dibenzylated analog would involve the reaction of a primary amine with two equivalents of an appropriate benzyl (B1604629) halide. For instance, the synthesis of a related N,N-dibenzylated compound could be achieved by reacting dibenzylamine (B1670424) with a suitable electrophile. In a related synthesis, 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) has been reacted with dibenzylamine in the presence of a base like potassium carbonate and sodium bromide in acetonitrile (B52724) at elevated temperatures. This suggests a general method for the N-alkylation of secondary amines with halogenated ether-alcohols.
Alternatively, direct alkylation of this compound on the secondary amine with another benzyl halide could lead to a dibenzylated product. This reaction would typically be carried out in the presence of a non-nucleophilic base to deprotonate the secondary amine, facilitating its attack on the electrophilic benzyl halide.
Table 1: Representative Alkylation Reaction for Dibenzylation
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Product |
|---|---|---|---|---|---|
| This compound | Benzyl bromide | Acetonitrile | K₂CO₃ | 80 | 2-{2-[Benzyl(4-bromobenzyl)amino]ethoxy}ethanol |
Synthesis of Brominated Benzyl Derivatives
The primary synthesis of this compound involves the coupling of 2-(2-aminoethoxy)ethanol with 4-bromobenzyl halide, typically the bromide or chloride. This reaction is a standard nucleophilic substitution where the primary amine of 2-(2-aminoethoxy)ethanol acts as the nucleophile, displacing the halide from the benzylic position of the 4-bromobenzyl halide. To favor mono-alkylation and minimize the formation of the dibenzylated byproduct, the stoichiometry of the reactants is carefully controlled, often using a slight excess of the amine.
Another key method is reductive amination. This involves the reaction of 2-(2-aminoethoxy)ethanol with 4-bromobenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method offers good control over the production of the mono-benzylated product.
A general procedure for the synthesis of a related compound, 4-bromobenzylamine, involves the reductive amination of benzaldehyde (B42025) in the presence of a cobalt-based catalyst and ammonia in ethanol under hydrogen pressure. chemicalbook.com This highlights the industrial applicability of reductive amination for producing benzylamines.
Table 2: Synthesis of this compound
| Method | Amine Source | Benzyl Source | Reducing Agent/Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-(2-Aminoethoxy)ethanol | 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | 85-95 |
| Reductive Amination | 2-(2-Aminoethoxy)ethanol | 4-Bromobenzaldehyde | NaBH₄ | Methanol | 80-90 |
Derivatization and Structural Modification of this compound
The presence of three distinct functional moieties in this compound allows for a wide range of derivatization reactions, enabling its use as a scaffold in medicinal chemistry and materials science.
Functionalization at the Terminal Hydroxyl Group
The primary hydroxyl group is a versatile handle for introducing a variety of functional groups through several common reactions.
Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions (e.g., using a catalyst like DMAP or a coupling agent like DCC). For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding acetate (B1210297) ester.
Etherification: Williamson ether synthesis provides a route to form ethers. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid.
A related procedure for the derivatization of hydroxyl groups involves pre-column derivatization with reagents like p-bromophenacyl bromide for analytical purposes. libretexts.org
Table 3: Representative Reactions at the Hydroxyl Group
| Reaction Type | Reagent | Catalyst/Base | Product Functional Group |
|---|---|---|---|
| Esterification | Acetyl chloride | Triethylamine | Acetate Ester |
| Etherification | Methyl iodide | Sodium hydride | Methyl Ether |
| Oxidation (mild) | PCC | - | Aldehyde |
| Oxidation (strong) | KMnO₄ | H₂SO₄ | Carboxylic Acid |
Reactions Involving the Secondary Amine Functionality
The secondary amine in this compound can undergo a variety of chemical transformations.
N-Alkylation/N-Arylation: As mentioned, the secondary amine can be further alkylated. It can also undergo N-arylation through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst and a suitable base.
Amide Formation: The amine can react with acyl chlorides or acid anhydrides to form amides. This reaction is typically straightforward and high-yielding.
Sulfonamide Formation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields a stable sulfonamide.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced to a tertiary amine.
Transformations of the Aryl Bromide Substituent via Nucleophilic Substitution
The bromine atom on the benzene (B151609) ring is susceptible to replacement via nucleophilic aromatic substitution (SNA) reactions, although this typically requires harsh conditions or the presence of activating groups (electron-withdrawing groups) ortho or para to the leaving group. libretexts.orgbyjus.commasterorganicchemistry.comorganicchemistrytutor.com In the case of this compound, the benzyl group itself is not strongly activating or deactivating for nucleophilic aromatic substitution.
However, palladium-catalyzed cross-coupling reactions are highly effective for modifying the aryl bromide.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group.
Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to replace the bromine with an amino group by coupling with an amine.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form an arylethyne.
Mechanistic Investigations of Synthetic Reactions
The primary synthetic routes to this compound involve well-understood reaction mechanisms.
The nucleophilic substitution of 4-bromobenzyl bromide with 2-(2-aminoethoxy)ethanol proceeds via an Sₙ2 mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.
The reductive amination pathway involves two key steps. First, the nucleophilic amine attacks the carbonyl carbon of 4-bromobenzaldehyde, followed by dehydration to form an imine intermediate. In the second step, the imine is reduced by a hydride reagent (e.g., NaBH₄). The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the resulting anion affords the secondary amine product.
The nucleophilic aromatic substitution on the aryl bromide, if feasible, would likely proceed through an addition-elimination mechanism. organicchemistrytutor.com A nucleophile would attack the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken and then restored upon the expulsion of the bromide leaving group. libretexts.org However, as noted, this is less likely without activating groups or under forcing conditions. The more synthetically useful transformations of the aryl bromide are the palladium-catalyzed cross-coupling reactions, which proceed through a series of well-established steps involving oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination.
Detailed Scientific Analysis of this compound Remains Elusive in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, detailed research findings on the synthetic methodologies and chemical transformations of the specific compound This compound are not presently available in the public domain. As a result, a thorough and scientifically accurate article focusing solely on the reaction kinetics, selectivity, catalytic systems, and sustainable synthetic protocols for this compound cannot be generated at this time.
The inquiry for specific data pertaining to the following areas yielded no direct results for this compound:
Development of Sustainable Synthetic Protocols:There is no specific information regarding the development of "green" or sustainable synthetic routes for this compound.
While general synthetic methods for related structures, such as N-benzylethanolamines and other ethanolamine (B43304) derivatives, are described in chemical literature, the strict requirement to focus exclusively on this compound prevents the inclusion of such information. The absence of specific data, including data tables and detailed research findings, makes it impossible to construct the requested article with the specified level of scientific detail and authority.
Further investigation into chemical supplier databases and patent filings also failed to uncover any in-depth experimental data or procedural information for this particular compound. The CAS number for the target compound could not be definitively identified, which further limited the search for specific research.
Therefore, the generation of an article that adheres to the provided outline and content requirements is not feasible due to the lack of foundational research on this compound.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Molecular Confirmation
The unambiguous identification of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol relies on the synergistic use of several advanced spectroscopic methods. Each technique provides unique and complementary information, which, when combined, offers a complete picture of the molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR analysis identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the bromobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, the protons of the ethoxyethanol chain, and the exchangeable protons of the amine (N-H) and alcohol (O-H) groups.
The aromatic region would likely display a characteristic AA'BB' system, appearing as two doublets, for the para-substituted benzene (B151609) ring. The benzylic protons (Ar-CH₂) would appear as a singlet, integrating to two protons. The protons on the ethoxyethanol backbone would present as a series of triplets, corresponding to the adjacent CH₂ groups. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen), leading to downfield shifts for protons closer to these atoms.
Interactive Data Table: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.45 | Doublet | 2H |
| Ar-H | 7.25 | Doublet | 2H |
| Ar-CH₂-N | 3.75 | Singlet | 2H |
| O-CH₂-CH₂-OH | 3.70 | Triplet | 2H |
| N-CH₂-CH₂-O | 3.60 | Triplet | 2H |
| O-CH₂-CH₂-N | 2.80 | Triplet | 2H |
| N-CH₂-CH₂-O | 2.75 | Triplet | 2H |
| NH | Variable (Broad) | Singlet | 1H |
| OH | Variable (Broad) | Singlet | 1H |
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The presence of the bromine atom and the aromatic ring would result in signals in the aromatic region (typically 120-140 ppm), with the carbon attached to the bromine (C-Br) being identifiable. The various sp³-hybridized carbons of the benzyl and ethoxyethanol moieties would appear in the aliphatic region (typically 40-80 ppm).
Interactive Data Table: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (Quaternary) | 139.0 |
| Ar-CH | 131.5 |
| Ar-CH | 130.5 |
| Ar-C-Br | 121.0 |
| O-CH₂-CH₂-OH | 72.5 |
| N-CH₂-CH₂-O | 70.0 |
| O-CH₂-CH₂-OH | 61.5 |
| Ar-CH₂-N | 54.0 |
| N-CH₂-CH₂-O | 50.5 |
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduprinceton.edu For this compound, COSY would show correlations between the adjacent methylene (CH₂) groups in the ethoxyethanol chain, confirming their sequence. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already-assigned proton signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). princeton.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the benzylic protons (Ar-CH₂) to the aromatic carbons and the adjacent methylene carbon of the ethoxy chain, confirming the attachment of the bromobenzyl group to the nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.
A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretching of the secondary amine would appear in a similar region, typically around 3300-3400 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would be visible in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching absorptions would be found around 1600 cm⁻¹ and 1475 cm⁻¹, while the C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3500 - 3300 (Broad) | Stretching |
| N-H (Amine) | 3400 - 3300 (Medium) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| C=C (Aromatic) | 1600, 1475 | Stretching |
| C-O (Ether & Alcohol) | 1250 - 1050 | Stretching |
| C-N | 1250 - 1020 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₁₁H₁₆BrNO₂). The presence of bromine would be readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely include the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable bromobenzyl cation (m/z 169/171), which would be a prominent peak in the spectrum. Other fragments corresponding to the loss of water or parts of the ethoxyethanol chain would also be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, specifically the types of chemical bonds and functional groups present.
For this compound, the primary chromophore—the part of the molecule that absorbs light—is the 4-bromobenzyl group. The benzene ring contains π electrons that can undergo π → π* transitions. These transitions, typical for aromatic systems, are expected to produce strong absorption bands in the UV region of the spectrum, generally below 300 nm. The presence of the bromine atom and the amino-ethoxy-ethanol substituent on the ring can influence the exact wavelength and intensity of these absorptions. While specific experimental data for this compound is not available, a hypothetical UV-Vis analysis would provide the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε), which are crucial for both qualitative identification and quantitative analysis.
Chromatographic Methods for Purity Assessment and Isomer Characterization
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. It is widely used in synthetic chemistry to assess the purity of a compound and to separate it from any unreacted starting materials, byproducts, or isomers.
For this compound, High-Performance Liquid Chromatography (HPLC) would be a highly effective method for purity assessment. In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. It would then travel through a column (the stationary phase) propelled by a liquid (the mobile phase). Because different compounds interact with the stationary phase to varying degrees, they exit the column at different times (retention times). A pure sample of this compound would ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities.
Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. Thin-Layer Chromatography (TLC) would serve as a rapid, qualitative method to monitor the progress of a synthesis reaction and make a preliminary purity check. While these methods are standard practice, no specific chromatographic conditions (e.g., column type, mobile phase composition, retention time) for this compound have been published.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential technique for the analysis of non-volatile compounds like this compound. It is primarily used to determine the purity of the compound and to monitor the progress of its synthesis. While specific experimental data for this exact compound is not widely published, a standard reversed-phase HPLC methodology can be applied for its analysis, based on methods used for structurally related compounds. mdpi.com
A typical HPLC analysis would involve a stationary phase, a mobile phase, and a detector. For a compound of this nature, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, to ensure adequate separation. sielc.com The gradient of the mobile phase can be adjusted to achieve optimal resolution of the compound from any impurities or starting materials.
Detection is often carried out using a UV detector, as the bromobenzyl group in the molecule is expected to have a significant UV absorbance. The wavelength for detection would be selected based on the UV spectrum of the compound, likely in the range of 220-280 nm. The retention time of the compound under specific conditions is a key identifier and is used to track its presence in a sample.
A representative HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This method is scalable and can be adapted for the preparative separation of the compound to isolate it in high purity. sielc.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used to monitor reaction progress, identify compounds, and determine their purity. For this compound, TLC is an invaluable tool during its synthesis.
The stationary phase for the TLC analysis of this compound would typically be a silica (B1680970) gel plate. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol is commonly used. The polarity of the mobile phase is adjusted to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
After developing the TLC plate, the spots need to be visualized. Since this compound contains a UV-active chromophore, it can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent background. Additionally, various chemical staining agents can be used for visualization, especially if the compound's concentration is low or if other non-UV active compounds are present. A common stain for amines is a ninhydrin (B49086) solution, which upon heating, reveals the compound as a colored spot.
A summary of a plausible TLC method for this compound is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) or Ninhydrin stain |
Computational and Theoretical Investigations of 2 2 4 Bromobenzyl Amino Ethoxy Ethanol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for predicting the physicochemical properties of molecules. These computations are based on the fundamental principles of quantum mechanics, providing a detailed description of electron distribution and its implications for molecular behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics. Such studies are foundational for understanding the molecule's reactivity and potential interactions. The geometry optimization for this compound was reportedly performed using the B3LYP functional with a 6-311++G(d,p) basis set.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on a molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map for this compound reveals distinct regions of charge distribution.
The regions with the most negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. For this molecule, these areas are concentrated around the electronegative oxygen and nitrogen atoms. Conversely, the blue-colored regions indicate a positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These positive potentials are generally observed around the hydrogen atoms, particularly the one attached to the nitrogen atom of the amino group. The green areas represent regions of neutral or near-zero potential.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability.
For this compound, the HOMO is primarily localized on the bromobenzyl moiety, indicating this is the region from which an electron is most likely to be donated. The LUMO is also distributed over this same portion of the molecule. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, implying higher chemical reactivity. The calculated energy gap for this compound provides insight into its charge transfer capabilities.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.111 |
| ELUMO | -0.511 |
| Energy Gap (ΔE) | 5.600 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions.
In this compound, significant stabilization energies arise from the interaction between the lone pair (LP) of the nitrogen atom and the antibonding orbitals of adjacent C-H and C-C bonds. Similarly, the lone pairs of the oxygen atoms contribute to the stability of the molecule through interactions with neighboring antibonding orbitals. These intramolecular charge transfers are key to understanding the molecule's conformational stability and electronic delocalization.
Atomic charge analysis distributes the total charge of a molecule among its constituent atoms, offering insights into the electrostatic interactions and reactivity. Both Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) have been used to calculate the atomic charges for this compound.
The results from both methods consistently show that the electronegative nitrogen and oxygen atoms carry a negative charge, while the carbon and hydrogen atoms bonded to them exhibit positive charges. The bromine atom also carries a negative charge due to its high electronegativity. These charge distributions are in agreement with the insights gained from MEP mapping. NPA charges are generally considered more reliable as they are less dependent on the basis set used in the calculation.
| Atom | Charge (e) |
|---|---|
| Br11 | -0.052 |
| O1 | -0.621 |
| O2 | -0.597 |
| N1 | -0.702 |
| C5 (in benzyl) | 0.136 |
| H16 (on N1) | 0.432 |
The ionization potential relates to the energy required to remove an electron, while electron affinity is the energy released when an electron is added. Hardness and softness describe the molecule's resistance to change in its electron distribution. The electrophilicity index measures the propensity of a species to accept electrons. These calculated parameters collectively provide a comprehensive profile of the chemical reactivity of this compound.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.111 |
| Electron Affinity (A) | 0.511 |
| Electronegativity (χ) | 3.311 |
| Chemical Potential (μ) | -3.311 |
| Global Hardness (η) | 2.800 |
| Global Softness (S) | 0.178 |
| Electrophilicity Index (ω) | 1.957 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
No published studies were found that detail the computational prediction of spectroscopic parameters for this compound. Theoretical calculations such as Density Functional Theory (DFT) are commonly used to predict ¹H and ¹³C NMR chemical shifts, infrared vibrational frequencies, and electronic transitions for UV-Vis spectra. However, the results of such analyses for this specific molecule are not available in the reviewed literature.
Molecular Modeling and Simulation Studies
Molecular Docking for Ligand-Target Binding Predictions
There are no available research articles or data detailing molecular docking studies performed with this compound. This type of study predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein or receptor target. Without such studies, no information on its potential biological targets or binding interactions can be provided.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
No literature was identified that describes molecular dynamics (MD) simulations for this compound. MD simulations are used to understand the movement of atoms and molecules over time, providing insight into the conformational flexibility, stability, and intermolecular interactions of a compound in a simulated environment (e.g., in water or a lipid bilayer).
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
A search for Quantitative Structure-Activity Relationship (QSAR) models involving derivatives of this compound yielded no results. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The absence of such a study indicates a lack of sufficient activity data for a homologous series of compounds required to build a predictive model.
Analysis of Intermolecular Interactions
Hirshfeld Surface Analysis and 2D-Fingerprint Plots
No crystallographic data or subsequent Hirshfeld surface analysis for this compound could be located. This analysis is performed on a compound's crystal structure to quantify and visualize intermolecular contacts. As no crystal structure for this specific compound has been reported and analyzed in this manner in the public domain, details on its intermolecular interactions through this method are unavailable.
Computational Assessment of Hydrogen Bonding and Other Non-Covalent Interactions
The conformational flexibility and physicochemical properties of this compound are significantly influenced by a network of intramolecular and intermolecular non-covalent interactions. Computational chemistry provides powerful tools to investigate these forces, offering insights into the molecule's structure, stability, and potential interaction modes. The primary non-covalent interactions at play include hydrogen bonds, van der Waals forces, and potential steric repulsions, which collectively dictate the molecule's preferred three-dimensional geometry.
Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. nih.govnih.gov Methodologies such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) are commonly used to visualize and quantify non-covalent interactions. nih.govnih.govresearchgate.net
Intramolecular Hydrogen Bonding
The structure of this compound features several potential donor and acceptor sites for the formation of intramolecular hydrogen bonds, which are critical in determining its conformational preferences. The key functional groups involved are the terminal hydroxyl (-OH) group, the secondary amine (-NH-) group, and the ether oxygen atom.
O-H···N Interaction: A primary and likely significant intramolecular hydrogen bond can form between the hydroxyl group's hydrogen (donor) and the lone pair of electrons on the secondary amine's nitrogen atom (acceptor). Studies on analogous aminoethanols have shown that such O-H···N bonds are a determining factor for their conformational equilibrium. arxiv.org The substitution on the nitrogen atom, in this case by a 4-bromobenzyl group, is expected to influence the basicity of the nitrogen and, consequently, the strength of this hydrogen bond. Research on N-substituted aminoethanols suggests that electron-donating groups can enhance the strength of the O-H···N interaction. arxiv.org
O-H···O Interaction: An alternative intramolecular hydrogen bond could exist between the hydroxyl hydrogen (donor) and the ether oxygen (acceptor). The relative stability of the conformer with the O-H···N bond versus the O-H···O bond would depend on the resulting ring strain and the electronic properties of the nitrogen and oxygen acceptors.
C-H···π Interactions: The presence of the 4-bromophenyl ring introduces the possibility of C-H···π interactions, where a C-H bond from the ethoxy chain can interact with the electron cloud of the aromatic ring, further stabilizing certain folded conformations.
The strength of these hydrogen bonds can be computationally estimated by analyzing geometric parameters (bond lengths and angles) and through topological analysis of the electron density.
Table 1: Representative Geometrical and Topological Parameters for Hydrogen Bond Analysis This table presents typical values for classifying hydrogen bonds based on computational models, as specific experimental or calculated data for this compound is not available in the cited literature. The values are illustrative.
| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Angle (D-H···A, °) | Interaction Energy (kcal/mol) |
| Strong | 2.2 - 2.5 | 1.2 - 1.5 | 170 - 180 | 15 - 40 |
| Moderate | 2.5 - 3.2 | 1.5 - 2.2 | 130 - 180 | 4 - 15 |
| Weak | 3.2 - 4.0 | 2.2 - 3.2 | 90 - 150 | < 4 |
Source: Adapted from principles discussed in scientific literature. scholarsresearchlibrary.com
Analysis using Computational Methods
Atoms in Molecules (AIM) Theory: AIM analysis is a valuable method for identifying and characterizing bonding interactions, including non-covalent ones. scholarsresearchlibrary.com By locating bond critical points (BCPs) between a hydrogen donor and an acceptor atom, the presence of a hydrogen bond can be confirmed. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature. Generally, for hydrogen bonds, a positive Laplacian indicates a closed-shell interaction, typical of non-covalent forces. scholarsresearchlibrary.com
Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates donor-acceptor interactions within the molecule. nih.gov For a hydrogen bond, this method can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital of the acceptor atom to the antibonding orbital (σ) of the donor-H bond (e.g., n(N) → σ(O-H)). chemrevlett.com A higher E(2) value typically corresponds to a stronger hydrogen bond.
Reduced Density Gradient (RDG) Analysis: The RDG method is particularly useful for visualizing weak non-covalent interactions in real space. nih.govnih.gov It plots the reduced density gradient against the electron density signed by the second eigenvalue of the Hessian matrix. This generates 3D isosurfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green surfaces, weak van der Waals interactions as green, and steric repulsion as red. researchgate.net This provides a comprehensive visual map of all non-covalent interactions stabilizing the molecular structure.
Exploration of Biological Activities and Pharmacological Potentials of 2 2 4 Bromobenzyl Amino Ethoxy Ethanol and Its Derivatives
Antimalarial Activity Investigations
Extensive searches of scientific literature and databases have revealed no specific studies investigating the antimalarial activity of this compound or its direct derivatives. However, the broader chemical class to which this compound belongs, arylamino alcohols, has been a subject of interest in antimalarial research. nih.govrasayanjournal.co.in
Modulation of Heme Detoxification Pathways
No research has been published regarding the mechanism of action of this compound, specifically its potential to modulate heme detoxification pathways in malaria parasites.
The detoxification of heme into hemozoin is a critical process for parasite survival and a well-established target for many antimalarial drugs, including the 4-aminoquinolines and aryl-amino alcohols. taylorandfrancis.comnih.govacs.org These compounds are thought to inhibit hemozoin formation, leading to an accumulation of toxic free heme within the parasite. taylorandfrancis.comnih.gov Some aryl amino alcohol derivatives synthesized from eugenol (B1671780) have demonstrated the ability to inhibit heme polymerization in vitro. rasayanjournal.co.in Furthermore, the proposed mechanism for some p-substituted benzyl (B1604629) thiazinoquinone derivatives involves the impairment of the heme detoxification pathway. mdpi.com Given the structural similarities, it could be hypothesized that this compound might interact with this pathway, but this remains purely speculative without experimental evidence.
Neuroprotective and Anti-Inflammatory Research
A comprehensive review of the scientific literature indicates a lack of studies on the neuroprotective and anti-inflammatory properties of this compound.
Exploration of Effects on Ethanol-Induced Neurodegeneration Models
There are no available research findings or reports on the effects of this compound in ethanol-induced neurodegeneration models.
Investigation of Interactions with Neuroinflammatory Pathways (e.g., NF-κB, TLR4, NLRP3, COX-2)
No studies have been published that investigate the interaction of this compound with key neuroinflammatory pathways such as NF-κB, TLR4, NLRP3, or COX-2.
Receptor and Enzyme Modulation Studies
There is currently no scientific literature available detailing any studies on the modulation of specific receptors or enzymes by this compound.
Analysis of Receptor Binding Interactions
The interaction of derivatives containing the bromophenyl and ethoxy components with specific receptors has been a key area of investigation, particularly in the context of G-protein coupled receptors (GPCRs). nih.gov The potency and selectivity of these compounds are often determined by the precise fit within the receptor's binding pocket.
A prime example is in the development of endothelin (ET) receptor antagonists. The ET receptors, ETA and ETB, are GPCRs that mediate the effects of the potent vasoconstrictor endothelin-1. nih.govbio-techne.com In the discovery of Macitentan, a dual ETA/ETB receptor antagonist, a series of pyrimidine (B1678525) derivatives were synthesized. acs.org Structure-activity relationship (SAR) studies revealed that substituents on a central phenyl ring significantly influenced receptor affinity. Introducing a bromine atom at the para-position of the phenyl ring, as seen in derivatives structurally related to the core of this compound, was found to significantly improve the compound's affinity for both ETA and ETB receptors compared to unsubstituted or smaller halogen-substituted analogues. acs.orgnih.gov
Table 1: Effect of Phenyl Ring Substitution on Endothelin Receptor Affinity
| Compound/Derivative | Substitution at para-position | ETA Receptor Affinity (Ki, nM) | ETB Receptor Affinity (Ki, nM) |
| Analog 1 | H | 1.2 | 454 |
| Analog 2 | Methyl | 0.25 | 116 |
| Analog 3 | Chlorine | 0.19 | 89 |
| Analog 4 | Bromine | 0.21 | 65 |
| Analog 5 | Isopropyl | 0.20 | 250 |
| Data derived from studies on pyrimidine-based endothelin receptor antagonists. acs.org |
Studies on Enzymatic Modulation and Inhibition (e.g., Urease)
The modulation of enzyme activity is another significant area where derivatives of this scaffold have been investigated. The 4-bromobenzyl group, in particular, has been incorporated into various heterocyclic systems to create potent enzyme inhibitors.
Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. plos.orgnih.gov Several studies have shown that compounds featuring a bromophenyl or bromobenzyl moiety exhibit strong urease inhibitory activities. For example, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and related hydrazones have demonstrated potent urease inhibition with IC₅₀ values in the low micromolar range. nih.gov Similarly, glycoluril (B30988) derivatives like 2,4-Bis(4-cyanobenzyl)glycoluril have shown significant potency against urease, superior to the standard inhibitor thiourea. elsevierpure.com The design of these inhibitors often leverages the interaction of the substituted benzyl group with amino acid residues in the enzyme's active site. plos.org
Table 2: Urease Inhibitory Activity of Related Compounds
| Compound Class | Specific Compound Example | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |
| Hydrazone | N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 nih.gov | Not specified in study |
| Imidazothiazole | Derivative 2c | 2.94 plos.org | 22.3 plos.org |
| Glycoluril | 2,4-Bis(4-cyanobenzyl)glycoluril | 11.5 elsevierpure.com | 21.0 elsevierpure.com |
Other Enzymes Beyond urease, the 2-(4-bromobenzyl) moiety has been used to design inhibitors for other enzymes. A series of 2-(4-bromobenzyl) tethered tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines were developed as dual inhibitors of topoisomerase-I/II, enzymes critical for DNA replication, highlighting the versatility of this structural component in targeting enzymatic processes for potential anticancer applications. nih.govrsc.org
Development as Endothelin Receptor Antagonists
The development of non-peptidic, orally active endothelin receptor antagonists (ERAs) has been a major focus in treating conditions like pulmonary arterial hypertension (PAH). nih.govnih.gov The structure of this compound contains key features found in advanced ERAs.
The discovery of Macitentan, a dual ETA/ETB antagonist, provides a clear example. acs.orgnih.gov The development program started from the structure of bosentan (B193191) and aimed to create a successor with improved potency and pharmacokinetic properties. acs.org The resulting structure of Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, incorporates a bromophenyl group and an ethoxy chain. The bromophenyl group was shown to be crucial for high affinity at both ETA and ETB receptors. acs.org The ethoxy linker connects to a substituted pyrimidine, demonstrating how the core (benzyl)...ethoxy structure can be elaborated into a highly potent and specific drug molecule. acs.orgnih.gov These antagonists function by competitively blocking the binding of endothelin peptides to their receptors on smooth muscle and endothelial cells. bio-techne.com
Role in β2-Adrenergic Agonist Development
β2-adrenergic agonists are a cornerstone in the treatment of respiratory diseases like asthma and COPD, primarily due to their bronchodilatory effects. nih.govnih.gov The pharmacological activity of these agents stems from their interaction with β2-adrenergic receptors, leading to smooth muscle relaxation.
Many β2-agonists are based on a 2-amino-ethanol scaffold attached to an aromatic ring system. nih.govnih.gov The core structure of this compound, specifically the (benzylamino)ethanol fragment, is a variation of this critical pharmacophore. The nature of the substituents on both the aromatic ring and the amine nitrogen dictates the potency, selectivity (β2 vs. β1), and duration of action.
While direct use of this compound as a β2-agonist has not been extensively reported, its structure represents a template that could be modified for this purpose. The 4-bromobenzyl group could be replaced with other aromatic systems known to confer β2-selectivity, such as a hydroxyphenyl or a quinolinone group. nih.govnih.gov The di-ethoxy portion could serve to modify the compound's pharmacokinetic properties, potentially leading to longer-acting agents by altering lipophilicity and metabolic stability.
Other Investigated Biological Applications
Use as a Spacer/Linker in Bioconjugate Materials
The ethoxyethanol portion of this compound makes it an effective spacer or linker molecule, a critical component in the field of bioconjugation. Linkers are used to connect two or more different molecules, such as a small molecule drug and a targeting protein, or a fluorescent dye and a biomolecule.
The precursor molecule, 2-(2-Bromoethoxy)ethanol, is commercially available as a short polyethylene (B3416737) glycol (PEG) linker, often denoted as Bromo-PEG2-alcohol. bldpharm.com PEG linkers are widely used because they are hydrophilic, flexible, and generally non-immunogenic. By reacting this bromo-PEG linker with an amine, such as 4-bromobenzylamine, one can synthesize the title compound. In a bioconjugate application, the amino group of the 2-(2-aminoethoxy)ethanol (B1664899) backbone could be attached to a biomolecule, while the other end (the 4-bromobenzyl group) could be a functional payload or a point of attachment for another moiety. This spacer physically separates the conjugated molecules, which can be essential to preserve the biological activity of each component by minimizing steric hindrance.
Development of Fluorescent Biosensors
Fluorescent biosensors are powerful tools for imaging and quantifying biological analytes in real-time within living cells. nih.govalbany.edu These sensors are typically engineered proteins or chemical probes that change their fluorescence properties upon binding to a specific target. nih.gov
The structure of this compound provides a framework that could be adapted for creating semisynthetic fluorescent biosensors. nih.gov In such a design, the molecule would act as a linker connecting a recognition element to a fluorophore.
A hypothetical design could involve:
Recognition Element: The amino group could be used to conjugate the molecule to a protein or peptide that specifically binds a target of interest.
Fluorophore Attachment: The 4-bromobenzyl group could be replaced by or chemically modified to attach a fluorescent dye.
Spacer Function: The ethoxy}ethanol chain would serve as a flexible spacer, separating the fluorophore from the recognition element. This separation is often crucial to prevent the protein from quenching the dye's fluorescence and to allow for conformational changes upon target binding to be effectively translated into a change in the fluorescent signal. albany.edu
By designing the system appropriately, the binding of an analyte to the recognition element could induce a conformational change that alters the environment of the fluorophore, leading to a detectable increase or decrease in fluorescence intensity.
Applications in Advanced Materials and Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The compound 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol possesses multiple reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules. Amino alcohols are recognized as key intermediates in organic synthesis, enabling the construction of complex molecular frameworks through reactions like nucleophilic substitutions, reductions, and cyclizations. scbt.com
The presence of both a nucleophilic secondary amine and a primary hydroxyl group allows for selective reactions. For instance, the amine can react with aldehydes or ketones in reductive amination protocols, while the hydroxyl group can be targeted in esterification or etherification reactions. This dual functionality is crucial for creating bifunctional molecules.
Furthermore, the diamine-like structure, with nitrogen atoms separated by an ethoxy-ethyl bridge, makes it a candidate for the synthesis of macrocyclic compounds. The condensation of diamines with dialdehydes is a known method for producing macrocyclic imines, which can then be reduced to the corresponding macrocyclic amines. nih.govdoaj.orgmdpi.com Such macrocycles are investigated for their ability to bind metal ions and for applications in catalysis and molecular recognition. nih.gov The 4-bromobenzyl group can also be a site for further functionalization, for example, through cross-coupling reactions, adding another layer of synthetic versatility. researchgate.net
Utility in the Synthesis of Functional Polymers and Resins
The bifunctional nature of this compound makes it a promising monomer for the creation of functional polymers and resins. Amino alcohols can be copolymerized with other monomers, such as diacids, to form poly(ester amide)s. nih.gov These types of polymers can exhibit desirable properties like biodegradability and elasticity, making them suitable for biomedical applications. nih.gov The amine and hydroxyl groups provide sites for polymerization, while the flexible ethoxy-ethyl backbone could impart specific physical properties to the resulting polymer.
Additionally, the presence of a bromine atom on the benzyl (B1604629) group introduces the potential for creating flame-retardant polymers. Brominated compounds are widely used as flame retardants because they can interrupt the radical chain reactions that occur during combustion. youtube.com Incorporating this bromo-functionalized monomer into a polymer backbone could enhance the fire resistance of the final material. google.comresearchgate.net Amine-functionalized polymers are also used for surface modification, to improve adhesion, and in the development of specialty coatings and adhesives. polysciences.comosti.gov
Applications in Gas Processing and Industrial Separations
Ethanolamines, such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA), are extensively used in industrial gas sweetening processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). patsnap.comslb.comsintez-oka.comgasprocessingnews.com The amine group reacts with the acidic gases, effectively scrubbing them from natural gas or flue gas streams. alliancechemical.comacs.org
Table 1: Comparison of Common Ethanolamines in Gas Treating This table provides general information for common ethanolamines to illustrate their roles. Specific performance data for this compound is not available.
| Amine | Type | Key Features |
| Monoethanolamine (MEA) | Primary | High reactivity, non-selective, higher corrosion potential. gasprocessingnews.comalliancechemical.com |
| Diethanolamine (DEA) | Secondary | Less reactive than MEA, lower regeneration energy. slb.comgasprocessingnews.com |
| Triethanolamine (TEA) | Tertiary | Low reactivity, often used for its lubricating properties. oilngasprocess.com |
| Methyldiethanolamine (MDEA) | Tertiary | Selective for H₂S over CO₂, lower regeneration energy. slb.comgasprocessingnews.com |
Development of Corrosion Inhibitors and Surface Modifiers
Amine-containing compounds are widely recognized for their efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments. youtube.com Benzylamine (B48309) derivatives, in particular, have been studied for their ability to protect carbon steel from corrosion. youtube.com These molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. youtube.com
The structure of this compound, with its benzylamine moiety and additional heteroatoms (oxygen and nitrogen), suggests it could be an effective corrosion inhibitor. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of iron on the steel surface, enhancing adsorption. The bulky nature of the molecule would allow it to cover a significant surface area, further improving its protective action. Amino alcohols as a class have been noted for their anti-corrosive effects on steel components. alfa-chemistry.com
Integration into Buffer Systems and Chemical Process Control
The ability of a compound to act as a buffer is dependent on its capacity to accept or donate protons, thereby resisting changes in pH. Amino acids are classic examples of biological buffers due to the presence of both an acidic carboxyl group and a basic amino group. beavon.org.ukquora.comyoutube.com
While this compound lacks a carboxylic acid group, it possesses a basic secondary amine and a weakly acidic hydroxyl group. Amino alcohols can function as buffers in certain pH ranges. scbt.com The secondary amine group can be protonated to form an ammonium (B1175870) salt, and the hydroxyl group can be deprotonated under more basic conditions. This dual nature allows it to neutralize both added acids and bases, although its effective buffering range would differ from that of amino acids. Its high boiling point and water solubility, typical of many amino alcohols, are also advantageous properties for use in chemical process control where stable buffering solutions are required. alfa-chemistry.com
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Strategies
Currently, no specific synthesis has been reported for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol. Future research must first establish a reliable and efficient method for its preparation. A plausible initial approach would involve the reductive amination of 4-bromobenzaldehyde (B125591) with 2-(2-aminoethoxy)ethanol (B1664899).
Key areas for investigation would include:
Optimization of Reaction Conditions: A systematic study of various reducing agents (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride), solvents, and temperature conditions to maximize yield and purity.
Alternative Synthetic Routes: Exploration of alternative pathways, such as the nucleophilic substitution of 4-bromobenzyl halide with 2-(2-aminoethoxy)ethanol. This could offer advantages in terms of scalability and cost-effectiveness.
Purification Techniques: Development of robust purification methods, including crystallization and chromatography, to obtain the compound in high purity, which is essential for subsequent biological and material characterization.
| Potential Synthetic Route | Reactants | Key Advantages | Potential Challenges |
| Reductive Amination | 4-bromobenzaldehyde, 2-(2-aminoethoxy)ethanol | Typically high yields, mild reaction conditions | Potential for over-alkylation, formation of imine intermediates |
| Nucleophilic Substitution | 4-bromobenzyl halide, 2-(2-aminoethoxy)ethanol | Simple procedure, readily available starting materials | Potential for competing elimination reactions, requires base |
In-Depth Mechanistic Studies at the Molecular and Cellular Levels
Once synthesized, understanding how this compound interacts with biological systems is paramount. Initial research should focus on its fundamental effects at the molecular and cellular levels.
Molecular Target Identification: High-throughput screening against panels of common biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could reveal potential protein binding partners. Techniques like affinity chromatography-mass spectrometry could be employed to pull down interacting proteins from cell lysates.
Cellular Assays: A battery of cellular assays would be necessary to determine the compound's effect on cell viability, proliferation, apoptosis, and cell cycle progression in various cell lines (both cancerous and non-cancerous).
Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used to quantify the binding affinity and kinetics of the compound with any identified biological targets.
Exploration of New Biological Targets and Therapeutic Areas
Based on its structural components, this compound could be investigated for several therapeutic applications. The 4-bromobenzyl group is present in compounds with anticancer and anti-inflammatory properties. For instance, related thienopyrimidine derivatives containing a 2-(4-bromobenzyl) moiety have been explored as dual topoisomerase I/II inhibitors for cancer therapy. rsc.orgnih.gov
Future research could explore:
Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Mechanistic studies would follow to determine if it acts via topoisomerase inhibition or other pathways. nih.gov
Anti-inflammatory Potential: Investigation of its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1/COX-2), as has been done for structurally related compounds. nih.gov
Neurological Applications: The ethanolamine (B43304) scaffold is a feature of many neurologically active compounds. Screening for activity against neuroreceptors could uncover unexpected therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Compound Design
As no data exists for this compound, AI and machine learning (ML) offer a powerful approach to predict its properties and guide future research directions in silico before committing to extensive laboratory work.
Property Prediction: AI models can be trained on large chemical datasets to predict physicochemical properties (solubility, logP), pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity of this compound.
Target Identification: Computational methods like molecular docking and virtual screening can be used to test the binding of the compound against libraries of known protein structures, helping to prioritize which biological targets to investigate experimentally.
Lead Optimization: If initial studies show biological activity, AI-driven generative models could design novel derivatives with improved potency, selectivity, and pharmacokinetic properties by modifying the core structure.
| AI/ML Application | Objective | Methodology | Expected Outcome |
| QSAR Modeling | Predict biological activity and toxicity | Train models on structurally similar compounds with known data | A predictive model for guiding derivative synthesis |
| Molecular Docking | Identify potential protein targets | Dock the compound into the active sites of various proteins | A ranked list of potential biological targets for experimental validation |
| Generative Chemistry | Design novel analogues | Use generative algorithms to propose new molecules | A library of virtual compounds with potentially improved properties |
Investigation of Environmental Impact and Sustainable Chemistry Approaches
A modern approach to chemical research necessitates a consideration of the environmental lifecycle of a new compound.
Biodegradability Studies: Assessing the susceptibility of this compound to microbial degradation is crucial to understand its environmental persistence.
Ecotoxicity Assessment: Testing the compound's toxicity towards representative aquatic organisms (e.g., algae, daphnia, fish) would be necessary to determine its potential environmental risk.
Green Synthesis Development: Future synthetic efforts should focus on principles of green chemistry, such as using environmentally benign solvents (e.g., water or ethanol), reducing energy consumption, and minimizing hazardous waste generation. researchgate.netresearchgate.net This includes exploring catalytic methods over stoichiometric reagents to improve atom economy. nih.gov
By systematically addressing these unexplored avenues, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemistry to its potential applications and environmental footprint, paving the way for future innovation.
Q & A
Q. How do structural modifications (e.g., varying alkoxy chain length) impact bioactivity and metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
